

# A Preclinical Showdown: GSK046 vs. ABBV-744 in Prostate Cancer Models

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Compound of Interest		
Compound Name:	GSK046	
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#### For Immediate Release

[City, State] – November 21, 2025 – In the landscape of advanced prostate cancer therapeutics, the targeting of epigenetic regulators has emerged as a promising frontier. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention. This guide provides a detailed comparison of two notable BET inhibitors, **GSK046** and ABBV-744, focusing on their preclinical performance in prostate cancer models. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development directions.

### Introduction to BET Inhibition in Prostate Cancer

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that play a pivotal role in regulating gene transcription.[1][2] They recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. In prostate cancer, the androgen receptor (AR) and the MYC oncogene are key drivers of tumor growth and progression, and their expression is often regulated by BET proteins.[3][4][5] Consequently, inhibiting BET proteins presents a rational therapeutic strategy to disrupt these oncogenic signaling pathways.

Both **GSK046** and ABBV-744 are selective inhibitors of the second bromodomain (BD2) of BET proteins. This selectivity is hypothesized to offer a better therapeutic window by mitigating some of the toxicities associated with pan-BET inhibitors that target both the first (BD1) and second bromodomains.[1][6]



# Head-to-Head: Performance in Prostate Cancer Models

While direct comparative studies of **GSK046** and ABBV-744 in prostate cancer models are not extensively published, this guide synthesizes the available preclinical data for each compound to facilitate a comprehensive evaluation.

## ABBV-744: A Potent Suppressor of Androgen Receptor Signaling

ABBV-744, developed by AbbVie, has demonstrated robust anti-tumor activity in androgen receptor (AR)-positive prostate cancer models.[1][6] Its mechanism of action is centered on the selective inhibition of the BD2 domain of BET proteins, leading to the disruption of AR-dependent transcription.[1]

#### Key Findings for ABBV-744:

- Potent Anti-proliferative Activity: ABBV-744 shows significant anti-proliferative effects in AR-positive prostate cancer cell lines.[1][6]
- AR Pathway Inhibition: It effectively displaces BRD4 from AR-containing super-enhancers, leading to the inhibition of AR-dependent gene transcription.[1]
- Cell Cycle Arrest: Treatment with ABBV-744 induces G1 cell cycle arrest in prostate cancer cells.[7]
- In Vivo Efficacy: In xenograft models using LNCaP and MDA-PCa-2b prostate cancer cells,
  ABBV-744 demonstrated robust tumor growth inhibition.[1]
- Improved Tolerability: Compared to the pan-BET inhibitor ABBV-075, ABBV-744 exhibited fewer platelet and gastrointestinal toxicities in preclinical models.[1]

### **GSK046**: An Immunomodulatory BD2 Inhibitor

**GSK046**, from GlaxoSmithKline, is also a selective BD2 inhibitor. However, the publicly available research on **GSK046** has predominantly focused on its immunomodulatory properties.[8][9] While its direct anti-proliferative effects in prostate cancer cell lines are not as



extensively documented as those of ABBV-744, its mechanism of action as a BD2 inhibitor suggests potential activity in this setting.

To provide a broader context for a GSK-developed BET inhibitor, data for a similar compound, I-BET762, is included. I-BET762 has been shown to potently reduce MYC expression in prostate cancer models, leading to inhibition of cell growth and reduction of tumor burden in vivo.[10] This suggests that BET inhibitors from GSK's pipeline have demonstrated efficacy in prostate cancer models, primarily through MYC suppression.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for ABBV-744 and **GSK046** to provide a clear comparison of their preclinical profiles.

Table 1: In Vitro Potency and Selectivity

Compound	Target	IC50 (nM)	Selectivity	Reference
ABBV-744	BRD2 (BD2)	8	>250-fold for BD2 over BD1	[11]
BRD3 (BD2)	13	[11]		
BRD4 (BD2)	4	[11]		
BRDT (BD2)	18	[11]		
GSK046	BRD2 (BD2)	264	Highly selective for BD2	[8][9]
BRD3 (BD2)	98	[8][9]		
BRD4 (BD2)	49	[8][9]	_	
BRDT (BD2)	214	[8][9]	_	

Table 2: In Vitro Effects on Prostate Cancer Cells



Compound	Cell Line	Effect	Concentration	Reference
ABBV-744	LNCaP	G1 Cell Cycle Arrest	90 nM	[7]
I-BET762 (GSK)	LNCaP	G1 Cell Cycle Arrest	-	[10]
VCaP	Induction of Apoptosis	-	[10]	

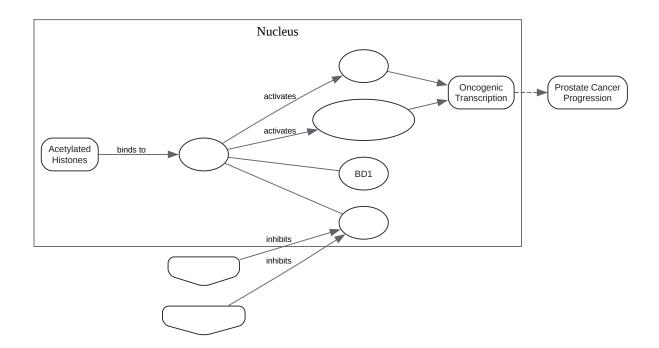
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models

Compound	Model	Dosing	Outcome	Reference
ABBV-744	LNCaP Xenograft	-	Robust tumor growth inhibition	[1]
MDA-PCa-2b Xenograft	-	Robust tumor growth inhibition	[1]	
I-BET762 (GSK)	Primary Prostate Xenograft (High MYC)	-	Decreased tumor burden	[10]

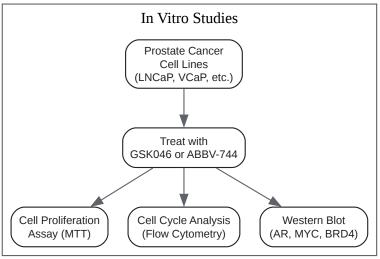
## **Signaling Pathways and Experimental Workflows**

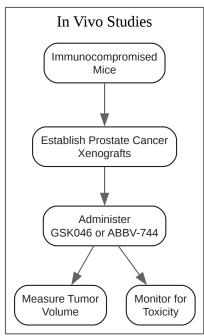
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.











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